![molecular formula C7H9ClN2 B1469571 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1363367-70-7](/img/structure/B1469571.png)
3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles involves a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are involved in various chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure and substituents. For example, the molecular weight of 3-(Chloromethyl)pyrazole Hydrochloride is 153.01 .Scientific Research Applications
Synthesis Techniques and Derivatives
The compound 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole is synthesized through a flexible process that involves the coupling of protected alkynols with acid chlorides, forming alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. Further functionalization is possible by converting alcohol-protected groups to chlorides, allowing for subsequent nucleophilic substitution reactions. This synthesis approach paves the way for the creation of polyfunctional pyrazoles with diverse side chains, enhancing their utility in various scientific applications (Grotjahn et al., 2002).
Ligand Potential and Hydrogen Bonding
The unique structural positioning of a ligating side chain on a ring carbon (C3) rather than on a ring nitrogen allows the unbound ring nitrogen and its attached proton to engage in hydrogen bonding. This property is especially relevant in the context of the steric environment created by substituents at C5, hinting at the compound's potential in forming intricate molecular assemblies or engaging in selective interactions in chemical and biological systems (Grotjahn et al., 2002).
Structural and Electronic Characterization
Molecular and Crystal Structure
this compound derivatives have been structurally characterized through techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies reveal intricate details about their molecular geometry, bonding interactions, and electronic structure, contributing to a deeper understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Channar et al., 2019).
Applications in Material Science
Corrosion Inhibition
Pyrazole derivatives, including those similar in structure to this compound, have shown promising results as corrosion inhibitors for metals like C38 steel in hydrochloric acid solutions. Their high inhibition efficiencies, which often exceed 90%, along with their temperature stability and specific adsorption characteristics, highlight their potential in industrial applications to protect metals against corrosive environments (Ouali et al., 2013).
Safety and Hazards
Future Directions
The future directions in the field of pyrazole research involve the synthesis of structurally diverse pyrazole derivatives and finding new and improved applications. This includes their use as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This inhibition disrupts the energy production for the growth of pathogenic bacteria, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . The impact on bioavailability would depend on these properties.
Result of Action
The result of the action of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is the death of the pathogenic bacteria . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production necessary for the growth of these bacteria .
properties
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMQHICXKOEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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